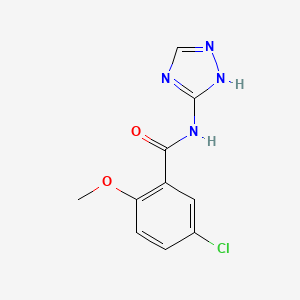

5-chloro-2-methoxy-N-4H-1,2,4-triazol-3-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and triazole groups suggests that this compound may have interesting chemical properties, as these groups are often found in biologically active compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the chloro group might be susceptible to nucleophilic substitution reactions, while the amide group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give this compound both polar and nonpolar characteristics .Scientific Research Applications

Intermediate in Drug Synthesis

5-Chloro-2-methoxy-N-4H-1,2,4-triazol-3-ylbenzamide is an organic building block and has been reported as an intermediate in the synthesis of glyburide . Glyburide is an oral diabetes medicine that helps control blood sugar levels by helping your pancreas produce insulin.

Antidepressant Research

The compound has potential applications in the field of antidepressant research . It could be used in the synthesis of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function .

Biological Probes

The metal complexes of such Schiff bases, which could potentially include 5-chloro-2-methoxy-N-4H-1,2,4-triazol-3-ylbenzamide, have several applications as biological probes . These probes can be used to study biological processes and interactions.

DNA Cleaving Agents

Metal complexes of Schiff bases can also be used as DNA cleaving agents . These agents can break the phosphodiester bonds in DNA, which is useful in genetic engineering and cancer research.

Catalysts

These compounds can serve as catalysts in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.

Sensing Materials

Schiff base metal complexes can be used as sensing materials . These materials can detect changes in their environment and respond in a predictable manner, making them useful in a variety of applications, from environmental monitoring to medical diagnostics.

Corrosion Inhibitors

Another potential application of these compounds is as corrosion inhibitors . These substances slow down the corrosion process, protecting metal surfaces from damage.

Development of Novel Biological Agents

The compound could be used in the development of novel potent biological agents . These agents can be used in a variety of applications, from drug development to biotechnology.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to target various enzymes and receptors, including carbonic anhydrase, transcription factor nf-y, and matrix metalloproteinase (mmp) .

Mode of Action

Based on the structure and known activities of similar compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .

Biochemical Pathways

Similar compounds have been reported to inhibit microtubule assembly, transcription factor nf-y, and matrix metalloproteinase (mmp), suggesting potential impacts on cell division, gene expression, and extracellular matrix remodeling .

Result of Action

Similar compounds have shown anti-proliferative activity against various cancer cell lines, suggesting potential anti-cancer effects .

properties

IUPAC Name |

5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-17-8-3-2-6(11)4-7(8)9(16)14-10-12-5-13-15-10/h2-5H,1H3,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAUSCCFOSOKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)

![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)

![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)

![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)